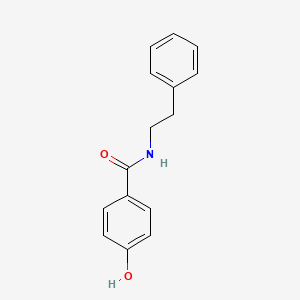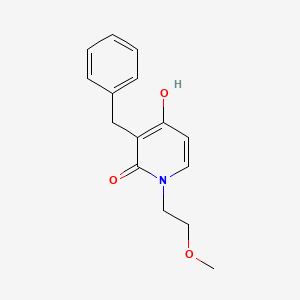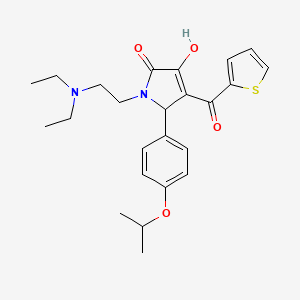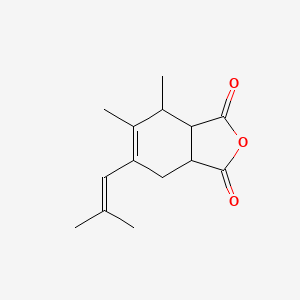
4-hydroxy-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H15NO2 . It has been studied for its fluorescence effects induced by the Excited State Intramolecular Proton Transfer (ESIPT) process . The compound has shown growth inhibition of Mycospharella pinodes species, which is a significant disease in pea cultivations .
Synthesis Analysis
The synthesis of benzamide derivatives, such as this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a hydroxy group (-OH) and a phenylethyl group attached to a benzamide core . Further analysis of the molecular structure can be conducted using spectroscopic techniques .科学的研究の応用
Hydroxamic Acids and Plant Defense Hydroxamic acids, including compounds structurally related to 4-hydroxy-N-(2-phenylethyl)benzamide, play a crucial role in the defense mechanisms of cereals against pests and diseases. They contribute to the resistance of these plants to insects, fungi, bacteria, help in the detoxification of herbicides, and possess allelopathic effects. This suggests potential applications in improving crop resistance and exploring natural pest control strategies (Niemeyer, 1988).
Chemoselective N-benzoylation Research on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has led to the synthesis of compounds such as N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, indicating potential applications in developing bioactive molecules with specific functional groups (Singh et al., 2017).
Photocatalytic Activity Studies on photocatalytic activities of various heterojunctions, including those utilizing hydroxybenzamides, reveal potential applications in water decontamination technologies. This research highlights the capacity of certain compounds to induce oxidation processes under visible light, offering insights into environmental cleanup and pollution control strategies (Bessekhouad et al., 2005).
Fluorescence Studies The fluorescence effects induced by the Excited State Intramolecular Proton Transfer (ESIPT) process in derivatives of hydroxybenzamides have been extensively studied. These compounds exhibit significant fluorescence emission changes in response to pH and solvent polarity, suggesting applications in sensing technologies, bioimaging, and molecular probes (Niemczynowicz et al., 2020).
Synthesis and Properties of Polymers The anionic synthesis of aromatic amide and carboxyl functionalized polymers, including those derived from hydroxybenzamides, outlines a novel approach to creating materials with specific end functionalities. These polymers have potential applications in materials science, specifically in the development of new polymers with tailored properties for industrial, pharmaceutical, and biomedical applications (Summers & Quirk, 1998).
将来の方向性
The future directions for the study of 4-hydroxy-N-(2-phenylethyl)benzamide could involve further exploration of its fluorescence effects and potential applications . Additionally, its synthesis process could be optimized for industrial applications, given its potential use in the pharmaceutical, paper, and plastic industries .
作用機序
Mode of Action
Benzamides, a class of compounds to which 4-hydroxy-n-(2-phenylethyl)benzamide belongs, are known to interact with their targets through various mechanisms, including direct binding, inhibition, or modulation .
Biochemical Pathways
Benzamides, in general, can influence a variety of biochemical pathways depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH and medium polarity can affect the fluorescence effects induced by the ESIPT (Excited-State Intramolecular Proton Transfer) process in derivatives of 2-Hydroxy-N-(2-phenylethyl)benzamide .
生化学分析
Biochemical Properties
4-Hydroxy-N-(2-phenylethyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse and include modulation of cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth . Its impact on cellular metabolism includes the modulation of metabolic enzymes and pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cell viability and function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit beneficial effects such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, it can influence the levels of key metabolites within the cell, thereby affecting metabolic flux and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can sequester the compound and modulate its bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific organelles such as the mitochondria and nucleus, where it can exert its effects on cellular metabolism and gene expression . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and function.
特性
IUPAC Name |
4-hydroxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-8-6-13(7-9-14)15(18)16-11-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAMRBOZGBYUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)


![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)

![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)

